molecular formula C13H14O3 B14276266 prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate CAS No. 138452-39-8

prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B14276266
CAS No.: 138452-39-8
M. Wt: 218.25 g/mol
InChI Key: QDUXCRSPUNRBEX-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with prop-2-enol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)prop-2-enoate
  • 3-(4-Methoxyphenyl)-2-propenal
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

Uniqueness

Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific structural features, such as the prop-2-enyl ester group and the methoxy substitution on the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

138452-39-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H14O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h3-9H,1,10H2,2H3

InChI Key

QDUXCRSPUNRBEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OCC=C

Origin of Product

United States

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